N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea

CAS No.: 1424939-55-8

Cat. No.: VC2721992

Molecular Formula: C8H12N4S

Molecular Weight: 196.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1424939-55-8 |

|---|---|

| Molecular Formula | C8H12N4S |

| Molecular Weight | 196.28 g/mol |

| IUPAC Name | (4,5,6-trimethylpyrimidin-2-yl)thiourea |

| Standard InChI | InChI=1S/C8H12N4S/c1-4-5(2)10-8(11-6(4)3)12-7(9)13/h1-3H3,(H3,9,10,11,12,13) |

| Standard InChI Key | LODBGIQYHAHDOL-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(N=C1C)NC(=S)N)C |

| Canonical SMILES | CC1=C(N=C(N=C1C)NC(=S)N)C |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 1424939-55-8 |

| IUPAC Name | (4,5,6-trimethylpyrimidin-2-yl)thiourea |

| Molecular Formula | C8H12N4S |

| Molecular Weight | 196.28 g/mol |

| Standard InChI | InChI=1S/C8H12N4S/c1-4-5(2)10-8(11-6(4)3)12-7(9)13/h1-3H3,(H3,9,10,11,12,13) |

| Standard InChIKey | LODBGIQYHAHDOL-UHFFFAOYSA-N |

| SMILES Notation | CC1=C(N=C(N=C1C)NC(=S)N)C |

| PubChem Compound ID | 71670382 |

Structural Characteristics

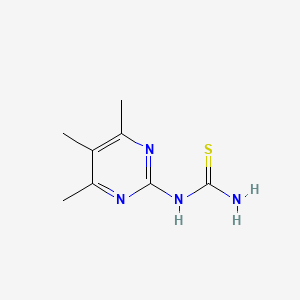

The structural features of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea play a crucial role in determining its chemical reactivity and potential biological activities. The compound consists of two main structural components: a 4,5,6-trimethylpyrimidine ring and a thiourea functional group. The pyrimidine ring serves as the core structure, featuring a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3. This ring is substituted with three methyl groups at positions 4, 5, and 6, which contribute to the compound's lipophilicity and may influence its biological membrane permeability.

The thiourea moiety (NH-C(=S)-NH2) is attached to the pyrimidine ring at position 2. This functional group is particularly significant as it can participate in hydrogen bonding through its N-H groups and can act as both hydrogen bond donor and acceptor. The C=S group in the thiourea moiety also provides opportunities for coordination with metal ions and interaction with biological targets through sulfur-mediated interactions.

The combination of the trimethylpyrimidine ring with the thiourea group creates a molecule with unique electronic and steric properties. The electron-donating effect of the methyl groups on the pyrimidine ring may affect the electron distribution within the molecule, potentially influencing its reactivity and binding interactions with biological targets.

Synthesis of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea

General Synthetic Routes for Thiourea Derivatives

The synthesis of thiourea derivatives typically follows well-established synthetic methodologies in organic chemistry. The most common approach involves the reaction of isothiocyanates with appropriate amines, which serves as the foundation for preparing various thiourea derivatives with diverse structural modifications. This nucleophilic addition reaction proceeds under relatively mild conditions and often results in good yields of the desired products.

The general reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. The reaction can be represented by the following general scheme:

R-NH₂ + R'-N=C=S → R-NH-C(=S)-NH-R'

where R and R' represent various substituent groups. The reaction typically proceeds through a nucleophilic addition mechanism, with the amine acting as the nucleophile and the isothiocyanate as the electrophile. The resulting thiourea product features a central C=S group flanked by two nitrogen atoms, each bearing a substituent determined by the starting materials.

Biological Activities and Applications

Structure-Activity Relationships and Mechanisms

Understanding the structure-activity relationships of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea and related compounds is crucial for rationalizing their biological activities and guiding the development of more potent and selective derivatives. The biological activities of thiourea derivatives are often attributed to several key structural features and potential interaction mechanisms.

The thiourea group itself is known to participate in hydrogen bonding interactions with proteins and nucleic acids, which can be critical for binding to biological targets. The C=S group can also interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity. Furthermore, the presence of the trimethylpyrimidine ring in N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea may confer additional binding interactions, such as π-π stacking with aromatic amino acid residues in proteins or intercalation with DNA bases.

The specific positioning and nature of the three methyl groups on the pyrimidine ring may influence the compound's ability to fit into binding pockets of potential target proteins, affecting its selectivity and potency. These methyl groups can also alter the electron distribution within the molecule, potentially affecting its reactivity and binding interactions.

Table 2: Potential Biological Activities of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea Based on Thiourea Derivative Class Properties

Physical and Chemical Properties

Physical Properties and Stability

The physical properties of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea would significantly influence its handling, storage, and application in various contexts. While specific physical property data for this compound is limited in the available literature, several properties can be inferred based on its structure and the general characteristics of similar compounds.

Based on its molecular structure, N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea would likely be a crystalline solid at room temperature, potentially with a characteristic color and odor. The presence of the thiourea group and the pyrimidine ring suggests potential for hydrogen bonding, which would influence properties such as melting point and solubility.

Table 3: Predicted Physical Properties of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea Based on Structural Analysis

| Property | Predicted Characteristic | Basis for Prediction |

|---|---|---|

| Physical State at 25°C | Crystalline solid | Based on molecular weight and structure |

| Solubility | Moderately soluble in polar organic solvents, Limited solubility in water | Presence of both polar (thiourea) and non-polar (methyl) groups |

| Stability | Potentially sensitive to prolonged exposure to heat and strong oxidizing agents | Presence of oxidizable thiourea group |

| UV Absorption | Likely absorption maxima in the UV region | Due to conjugated system in pyrimidine ring |

The stability of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea under various conditions would be an important consideration for its handling and potential applications. Thiourea derivatives can be sensitive to oxidation, particularly under strong oxidizing conditions, which may lead to the formation of sulfur-oxide species. The compound may also be susceptible to hydrolysis under certain conditions, particularly in strongly acidic or basic environments.

Future Research Directions

Synthesis Optimization and Structural Modifications

Future research on N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea could focus on developing improved synthetic methodologies to increase yield, purity, and cost-effectiveness. This might involve exploring alternative reagents, catalysts, or reaction conditions that offer advantages over traditional synthetic approaches. Green chemistry principles could be incorporated to reduce the environmental impact of the synthesis process.

Additionally, structural modifications of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea could be explored to generate a library of derivatives with potentially enhanced properties. Such modifications might include:

-

Variation of the methyl substituents on the pyrimidine ring (e.g., replacing with other alkyl groups, halogens, or functional groups)

-

Introduction of additional substituents on the thiourea nitrogen atoms

-

Replacement of the thiourea group with related functional groups (e.g., urea, semicarbazide)

-

Incorporation of the basic structure into larger molecular frameworks

These structural modifications could lead to compounds with improved biological activities, selectivity, solubility, or stability, expanding the potential applications of this class of compounds.

Comprehensive Biological Evaluation

A comprehensive biological evaluation of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea would be valuable for understanding its potential applications in pharmaceutical research. This evaluation might include:

-

Antimicrobial screening against a panel of bacterial and fungal pathogens

-

Antiviral testing against various viral agents

-

Anticancer activity evaluation across different cancer cell lines

-

Assessment of potential anti-inflammatory, antioxidant, or other biological activities

-

Toxicity studies to determine safety profiles

-

Mechanism of action studies to understand how the compound exerts its biological effects

Such comprehensive biological evaluation would provide valuable insights into the potential applications of N-(4,5,6-Trimethylpyrimidin-2-yl)thiourea and guide further development of this compound or its derivatives for specific therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume